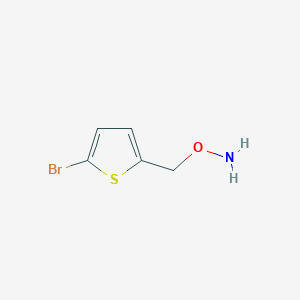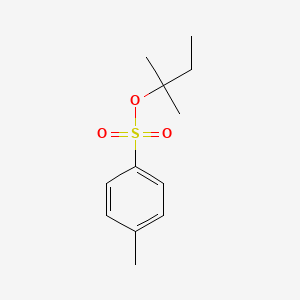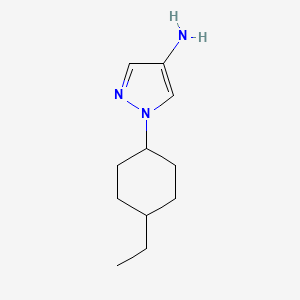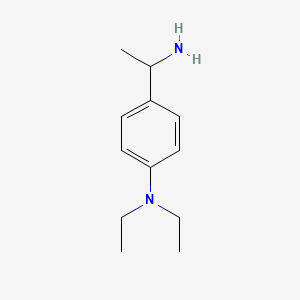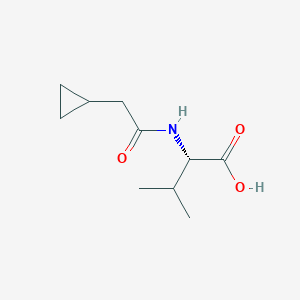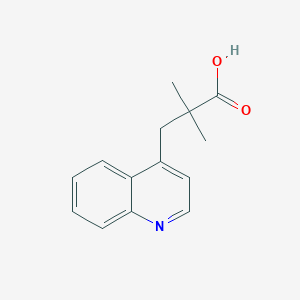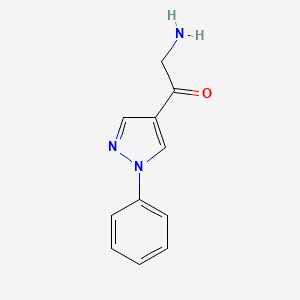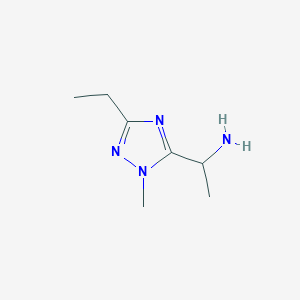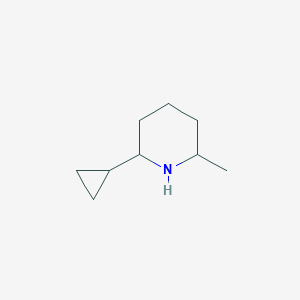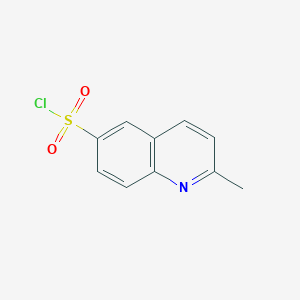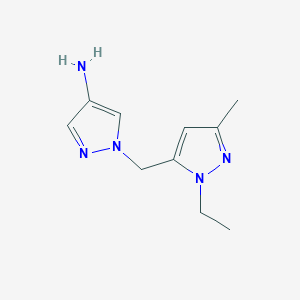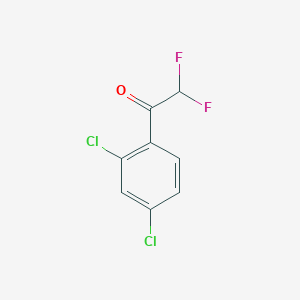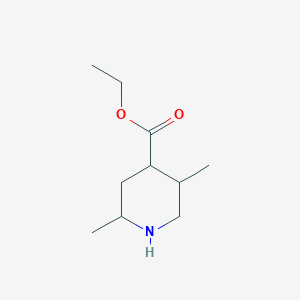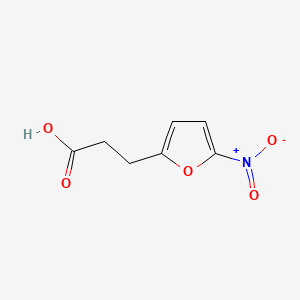
2-Furanpropanoic acid, 5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanpropanoic acid, 5-nitro- is an organic compound characterized by a furan ring substituted with a nitro group and a propanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanpropanoic acid, 5-nitro- typically involves the nitration of 2-Furanpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the furan ring.
Industrial Production Methods: On an industrial scale, the production of 2-Furanpropanoic acid, 5-nitro- may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and economic viability of the production process.
Types of Reactions:
Oxidation: 2-Furanpropanoic acid, 5-nitro- can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in 2-Furanpropanoic acid, 5-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-Furanpropanoic acid, 5-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-Furanpropanoic acid, 5-nitro- exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in interactions with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
2-Furanpropanoic acid: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
5-Nitrofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the furan ring instead of a propanoic acid side chain.
3-(5-Nitrofuran-2-yl)propanoic acid: Similar structure but with the nitro group positioned differently on the furan ring.
Properties
CAS No. |
38898-06-5 |
|---|---|
Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7NO5/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1,3H,2,4H2,(H,9,10) |
InChI Key |
YOYKRMULSQTSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


